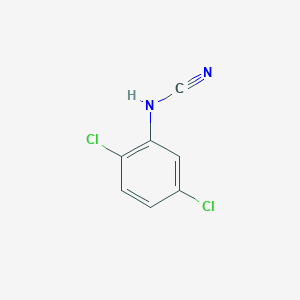
2,5-Dichlorophenylcyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichlorophenylcyanamide is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agrochemical Uses
2,5-Dichlorophenylcyanamide has been studied for its potential as an herbicide and fungicide . Research indicates that it demonstrates efficacy against various plant pathogens, making it a candidate for agricultural applications. Its ability to inhibit specific enzymes involved in plant metabolism suggests that it could be effective in controlling unwanted vegetation and diseases in crops.
Pharmacological Properties
The compound has shown promising results in pharmacological studies:
- Cytotoxic Activity : Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, it has been reported to significantly inhibit cell proliferation in human breast cancer cells.
- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls. This suggests its potential as a chemotherapeutic agent.
- Inflammation Model : In murine models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory conditions.
Summary of Applications
| Application Type | Description |
|---|---|
| Agrochemicals | Potential herbicide and fungicide against plant pathogens; inhibits specific metabolic enzymes |
| Cancer Therapy | Cytotoxic effects on cancer cell lines; significant tumor reduction in preclinical models |
| Anti-inflammatory Use | Reduces pro-inflammatory cytokines; potential therapeutic agent for inflammatory diseases |
Propiedades
Fórmula molecular |
C7H4Cl2N2 |
|---|---|
Peso molecular |
187.02 g/mol |
Nombre IUPAC |
(2,5-dichlorophenyl)cyanamide |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-6(9)7(3-5)11-4-10/h1-3,11H |
Clave InChI |
RKVTZVIGKJYDTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)NC#N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














